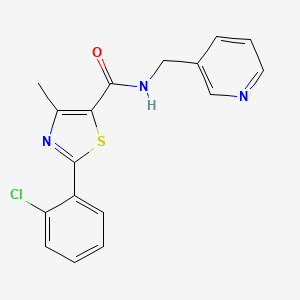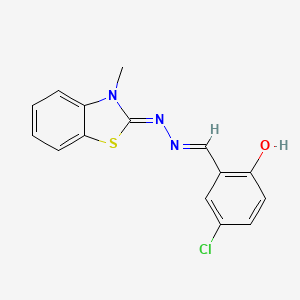![molecular formula C14H22ClNO B5986393 [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as IBU, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. IBU is a highly potent and selective inhibitor of monoamine transporters, which makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves its ability to inhibit the reuptake of monoamine neurotransmitters by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride are primarily related to its ability to enhance neurotransmission by inhibiting the reuptake of monoamine neurotransmitters. This results in improved mood, cognitive function, and attention, as well as a reduction in symptoms of depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride in laboratory experiments is its high potency and selectivity for monoamine transporters. This makes it a valuable tool for studying the role of these transporters in various neurological and psychiatric disorders. However, one of the limitations of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of interest is the development of new drugs based on the structure of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride on neurotransmitter function and behavior, as well as its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride and its potential for off-target effects.
合成方法
The synthesis of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves several steps, including the reaction of 2-isopropylphenol with crotonaldehyde, followed by the reaction of the resulting product with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride.
科学研究应用
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(E)-N-methyl-4-(2-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-8-4-5-9-14(13)16-11-7-6-10-15-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWZDOKBWSHKSK-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986322.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5986330.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![7-[2-(4-acetyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B5986339.png)
![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5986355.png)
![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)
